4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate
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Overview
Description
4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate is a complex organic compound with the molecular formula C24H21N3O6 and an average mass of 447.440 Da . This compound is characterized by its unique structure, which includes a phenyl ring substituted with a nitrobenzoate group and a hydrazinylidene linkage.
Preparation Methods
The synthesis of 4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 3,4-dimethylphenol with chloroacetic acid to form 3,4-dimethylphenoxyacetic acid. This intermediate is then reacted with hydrazine hydrate to yield 3,4-dimethylphenoxyacetyl hydrazine. The final step involves the condensation of this intermediate with 4-nitrobenzaldehyde under acidic conditions to form the target compound .
Chemical Reactions Analysis
4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industry: It is used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, the nitro group can participate in redox reactions, altering the oxidative state of the target molecule. The hydrazinylidene linkage can form hydrogen bonds with amino acid residues in proteins, affecting their conformation and function .
Comparison with Similar Compounds
Similar compounds to 4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate include:
4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate: This compound has a bromine atom instead of a nitro group, which affects its reactivity and applications.
4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-methoxybenzoate: The methoxy group provides different electronic properties, influencing the compound’s behavior in chemical reactions.
These comparisons highlight the unique properties of this compound, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C24H21N3O6 |
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Molecular Weight |
447.4 g/mol |
IUPAC Name |
[4-[(E)-[[2-(3,4-dimethylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-nitrobenzoate |
InChI |
InChI=1S/C24H21N3O6/c1-16-3-10-22(13-17(16)2)32-15-23(28)26-25-14-18-4-11-21(12-5-18)33-24(29)19-6-8-20(9-7-19)27(30)31/h3-14H,15H2,1-2H3,(H,26,28)/b25-14+ |
InChI Key |
LJNCLQDNDHTCIA-AFUMVMLFSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)OCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C |
Origin of Product |
United States |
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